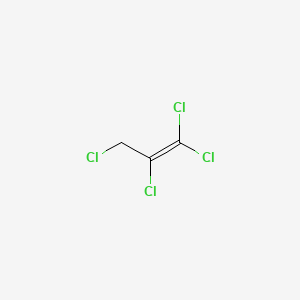
2,3,5,6-tetrachloropyridine-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrachloropyridine-4-thiol is a chlorinated heterocyclic compound with the molecular formula C5HCl4NS. It is a derivative of pyridine, where four chlorine atoms are substituted at the 2, 3, 5, and 6 positions, and a thiol group (-SH) is attached at the 4 position. This compound is known for its reactivity and is used as a building block in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrachloropyridine-4-thiol typically involves the chlorination of pyridine derivatives. One common method is the reaction of pentachloropyridine with thiol reagents under controlled conditions. The reaction is usually carried out in an aprotic solvent, such as acetonitrile, with the presence of a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The starting material, pentachloropyridine, is subjected to nucleophilic substitution reactions with thiol-containing compounds. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
2,3,5,6-Tetrachloropyridine-4-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound are highly susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The thiol group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can undergo reduction reactions to remove chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in aprotic solvents like acetonitrile or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to convert the thiol group to sulfonyl derivatives.
Reduction: Reducing agents like zinc in the presence of hydrochloric acid can be used to dechlorinate the compound.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridine derivatives.
Oxidation: Major products are sulfonyl derivatives.
Reduction: Dechlorinated pyridine derivatives are formed.
科学研究应用
2,3,5,6-Tetrachloropyridine-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,3,5,6-tetrachloropyridine-4-thiol involves its reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it highly reactive. The thiol group can participate in redox reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the nature of the nucleophile, reaction conditions, and solvent used .
相似化合物的比较
Similar Compounds
Pentachloropyridine: A precursor in the synthesis of 2,3,5,6-tetrachloropyridine-4-thiol.
2,3,5,6-Tetrachloropyridine: Lacks the thiol group but shares similar reactivity patterns.
2,3,5,6-Tetrachloropyridine-4-sulfonyl fluoride: An oxidized derivative of this compound.
Uniqueness
This compound is unique due to the presence of the thiol group, which imparts distinct reactivity and allows for the formation of sulfonyl derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications .
属性
IUPAC Name |
2,3,5,6-tetrachloropyridine-4-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4NS/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUQDNJRAHUUSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane](/img/structure/B7822681.png)

